molecular formula C17H18ClN3O3 B2842684 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1795302-51-0

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2842684
CAS RN: 1795302-51-0
M. Wt: 347.8
InChI Key: VCBOWMSLGRPPFX-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, commonly known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP belongs to a class of compounds known as oxalamides, which have been found to exhibit a variety of biological activities.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives, including our compound of interest. Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy in treating different Leishmania species.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. The same compound, 13, also exhibited promising antimalarial activity against Plasmodium berghei-infected mice. Compounds 14 and 15 also showed inhibition effects against Plasmodium berghei . Investigating their mechanisms of action and potential synergy with existing antimalarials could be valuable.

Tuberculosis (TB) Research

While not directly studied for TB, the pyrazole scaffold has relevance in antimicrobial research. For instance, pyrazinamide, a first-line TB drug, contains a pyrazole ring. Researchers have designed novel pyrazoline derivatives with potential anti-TB activity . Exploring the structural similarities and differences between these compounds and our target compound could provide insights into their shared pharmacophores.

Neurotoxicity Assessment

In a separate study, a newly synthesized pyrazoline derivative (not our compound) was investigated for neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. While this specific compound is different, understanding the neurotoxicity profile of pyrazoline derivatives can inform safety assessments .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBOWMSLGRPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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